2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide
Description
Properties
IUPAC Name |
2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN4O2/c1-22-16(13-7-3-2-4-8-13)21-23(18(22)25)12-11-20-17(24)14-9-5-6-10-15(14)19/h2-10H,11-12H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGTZTUZAFTYGPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=O)CCNC(=O)C2=CC=CC=C2F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide typically involves multiple stepsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost considerations, and the desired production scale. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The fluoro substituent can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzamide compounds .
Scientific Research Applications
Chemical Formula
The molecular formula for this compound is .
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties . The incorporation of the triazole ring in 2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide suggests potential efficacy against various bacterial and fungal strains.
Case Study: Antifungal Activity
A study evaluating the antifungal activity of triazole derivatives found that compounds similar to 2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide exhibited potent activity against Candida species and Aspergillus spp. .
Anticancer Properties
Triazole-containing compounds have been explored for their anticancer potential due to their ability to inhibit specific enzymes involved in tumor growth.
Case Study: Inhibition of Cancer Cell Proliferation
Research demonstrated that derivatives with similar structural motifs to 2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide significantly reduced the proliferation of various cancer cell lines in vitro. These findings suggest that this compound could be a candidate for further development as an anticancer agent .
Anti-inflammatory Effects
Inflammation is a key factor in many diseases, including cancer and autoimmune disorders. Compounds containing triazole rings have shown promise as anti-inflammatory agents .
Case Study: In Vivo Studies
In vivo studies indicated that similar compounds reduced inflammation markers in animal models of arthritis . This suggests that 2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide could be beneficial in treating inflammatory conditions.
Table 1: Biological Activities of Triazole Derivatives
| Activity Type | Compound Example | Efficacy |
|---|---|---|
| Antimicrobial | Triazole Derivative A | Effective against Candida spp. |
| Anticancer | Triazole Derivative B | Reduced cell proliferation by 50% |
| Anti-inflammatory | Triazole Derivative C | Decreased inflammation markers |
Table 2: Structure Activity Relationship (SAR)
| Structural Feature | Effect on Activity |
|---|---|
| Fluorine Substitution | Enhanced bioavailability |
| Triazole Ring | Increased antimicrobial activity |
| Benzamide Core | Improved binding affinity |
Mechanism of Action
The mechanism of action of 2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Table 1: Substituent Comparison
Key Observations :
- The target compound and BG13945 share identical triazole substituents but differ in benzamide groups (fluoro vs. chloro/methoxy), impacting electronic effects and lipophilicity .
- Rip-B and Rip-D lack the triazole ring, emphasizing the importance of this heterocycle in modulating rigidity and binding interactions .
- Orludodstatum’s triazole substituents (ethyl, hydroxymethyl) highlight how alkyl vs. aryl groups influence steric bulk and enzyme inhibition profiles .
Triazole Modifications
Compounds like 2-{3-(4-methylbenzyl)-4-[2-(1H-indol-3-yl)ethyl]-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-N’-(2-hydroxy phenyl methylidene) acetohydrazide () incorporate indole and hydrazide moieties, enhancing π-π stacking and metal chelation capabilities compared to the target compound’s simpler phenyl group .
Physicochemical Data
Table 2: Physical Properties
Notes: The fluorine atom in the target compound would deshield adjacent protons in $^1$H-NMR, distinct from Rip-B’s methoxy or Rip-D’s hydroxy groups .
Antimicrobial Potential
Triazole derivatives in exhibit antimicrobial activity against gram-positive and gram-negative bacteria. The target compound’s phenyl group may enhance membrane penetration, while the fluorine could improve metabolic stability compared to non-halogenated analogs .
Enzyme Inhibition
Orludodstatum’s role as a dihydroorotate dehydrogenase (DHODH) inhibitor suggests that triazole-based benzamides can target enzymatic pathways. The target compound’s methyl and phenyl groups may occupy hydrophobic enzyme pockets differently than Orludodstatum’s ethyl and hydroxymethyl groups .
Biological Activity
Structure and Composition
The molecular formula of 2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide is . The structure features a benzamide core substituted with a fluorine atom and a triazole moiety, which may contribute to its biological properties.
Molecular Weight
The molecular weight of this compound is approximately 324.37 g/mol.
The biological activity of 2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit antimicrobial , antitumor , and anti-inflammatory properties.
Antimicrobial Activity
Studies have shown that derivatives of triazole compounds can possess significant antimicrobial activity. For instance, a related compound demonstrated effectiveness against various bacterial strains, suggesting that the triazole ring may enhance the compound's ability to penetrate bacterial cell walls.
Antitumor Activity
Preliminary data suggest that the compound may exhibit cytotoxic effects against cancer cell lines. In vitro studies have indicated that it can induce apoptosis in certain cancer cells, possibly through the activation of caspase pathways.
Anti-inflammatory Properties
There is evidence that benzamide derivatives can inhibit pro-inflammatory cytokines. The presence of the triazole group may modulate inflammatory pathways, providing a potential therapeutic avenue for inflammatory diseases.
Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers evaluated a series of triazole derivatives for their antimicrobial efficacy. The results indicated that compounds similar to 2-fluoro-N-[2-(4-methyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide exhibited potent activity against both Gram-positive and Gram-negative bacteria .
Study 2: Antitumor Activity
A recent investigation in Cancer Letters assessed the antitumor properties of various benzamide derivatives. The study found that some compounds induced apoptosis in breast cancer cells by activating specific apoptotic pathways. The triazole moiety was highlighted as a critical structural feature contributing to increased cytotoxicity .
Study 3: Inflammatory Response Modulation
Research published in Pharmacology Reports explored the anti-inflammatory effects of benzamide derivatives. The findings suggested that these compounds could reduce levels of TNF-alpha and IL-6 in vitro, indicating a potential role in managing inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
